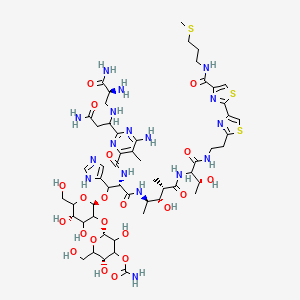
Demethylbleomycin A2 (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethylbleomycin A2 (Technical Grade) is a derivative of the antibiotic bleomycin, which is known for its antitumor properties. The compound has a molecular formula of C54H81N17O21S3 and a molecular weight of 1400.52 . It is used primarily in research settings to study its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Demethylbleomycin A2 is typically synthesized by demethylating bleomycin A2. This process involves heating bleomycin A2, which results in the removal of a methyl group . The reaction conditions for this process are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of demethylbleomycin A2 involves large-scale synthesis using similar methods as described above. The compound is then purified and tested for quality before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
Demethylbleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in reactions with demethylbleomycin A2 include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature and pH, are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving demethylbleomycin A2 depend on the specific reaction conditions and reagents used
Scientific Research Applications
Demethylbleomycin A2 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of bleomycin derivatives.
Biology: Investigated for its antimicrobial activity and interactions with biological molecules.
Medicine: Explored for its potential antitumor properties and lower toxicity profile compared to bleomycin A2.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
The exact mechanism of action of demethylbleomycin A2 is not fully understood. it is believed to chelate metallic ions, which decreases enzyme activity and stability. This effect causes the enzymes to react with oxygen, producing free radicals that create single-stranded breaks in deoxyribose sugar . These actions contribute to the compound’s antitumor and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Bleomycin A2: The parent compound from which demethylbleomycin A2 is derived. It has higher toxicity but similar antitumor properties.
Bleomycin B2: Another derivative of bleomycin with different biological activities.
Bleomycin A5: Known for its tumor-targeting properties and used in cancer research.
Uniqueness
Demethylbleomycin A2 is unique due to its lower toxicity profile and greater antitumor properties compared to bleomycin A2 . This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C54H81N17O21S3 |
|---|---|
Molecular Weight |
1400.5 g/mol |
IUPAC Name |
[(2R,5R)-2-[(2R,5S)-2-[(2S)-2-[[6-amino-2-[3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-3-hydroxy-5-[[(3R)-3-hydroxy-1-[2-[4-[4-(3-methylsulfanylpropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-1-oxobutan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24?,28?,29?,33?,34-,35-,36+,37+,38?,39?,40?,41?,42?,52+,53-/m0/s1 |
InChI Key |
FWTQNWDTHLXHFI-YYRHMOFUSA-N |
Isomeric SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O[C@@H]4C(C([C@@H](C(O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)NC([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















